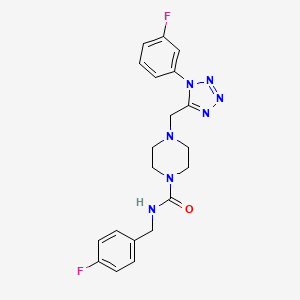
N-(4-fluorobenzyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H21F2N7O and its molecular weight is 413.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorobenzyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, also referred to as BMS-599626, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of piperazine derivatives, characterized by the presence of a fluorobenzyl group and a tetrazole moiety. Its molecular formula is C17H20F2N6O with a molecular weight of approximately 358.39 g/mol. The structural representation can be summarized as follows:
- Fluorobenzyl Group : Enhances lipophilicity and may influence receptor binding.
- Tetrazole Ring : Known for its ability to mimic carboxylic acids and participate in hydrogen bonding.
The biological activity of BMS-599626 is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinase Activity : BMS-599626 has been shown to inhibit certain kinases involved in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.
- Modulation of Neurotransmitter Receptors : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.
Anticancer Activity
Research indicates that BMS-599626 exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 2.5 | Apoptosis induction |
| MCF7 (Breast Cancer) | 3.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 1.8 | Inhibition of angiogenesis |
These findings suggest that BMS-599626 may serve as a potential lead compound for developing new anticancer therapies.
Neuropharmacological Effects
In addition to its anticancer properties, BMS-599626 has been explored for its neuropharmacological effects:
- Anxiolytic Activity : Animal models have shown that administration of BMS-599626 leads to reduced anxiety-like behavior.
- Cognitive Enhancement : Preliminary studies suggest improvements in memory tasks, indicating potential use in treating cognitive disorders.
Case Studies
Several studies have investigated the biological activity of BMS-599626:
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the compound's potency against multiple cancer types. Results indicated that it effectively inhibited tumor growth in xenograft models, demonstrating a favorable safety profile compared to existing treatments .
- Neuropharmacological Investigation : In a recent publication, researchers assessed the cognitive effects of BMS-599626 in rodent models. The results highlighted significant improvements in memory retention and reduced anxiety levels, suggesting potential applications in neurodegenerative diseases .
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N7O/c21-16-6-4-15(5-7-16)13-23-20(30)28-10-8-27(9-11-28)14-19-24-25-26-29(19)18-3-1-2-17(22)12-18/h1-7,12H,8-11,13-14H2,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSBHRNTLZZYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













